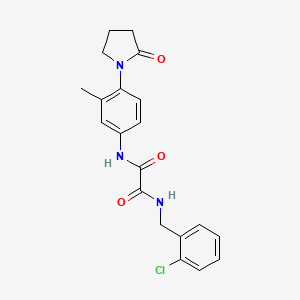![molecular formula C18H25N3O B2682696 (E)-4-(Dimethylamino)-N-[1-(1,5-dimethylindol-3-yl)ethyl]but-2-enamide CAS No. 2411337-76-1](/img/structure/B2682696.png)
(E)-4-(Dimethylamino)-N-[1-(1,5-dimethylindol-3-yl)ethyl]but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(Dimethylamino)-N-[1-(1,5-dimethylindol-3-yl)ethyl]but-2-enamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first discovered in the 1990s and has since been the subject of numerous scientific studies. In
Wirkmechanismus
The mechanism of action of (E)-4-(Dimethylamino)-N-[1-(1,5-dimethylindol-3-yl)ethyl]but-2-enamide is not fully understood. However, it is believed to work by targeting the tumor vasculature. (E)-4-(Dimethylamino)-N-[1-(1,5-dimethylindol-3-yl)ethyl]but-2-enamide causes the tumor blood vessels to become leaky, which leads to a reduction in blood flow to the tumor and ultimately, tumor cell death.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-[1-(1,5-dimethylindol-3-yl)ethyl]but-2-enamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, (E)-4-(Dimethylamino)-N-[1-(1,5-dimethylindol-3-yl)ethyl]but-2-enamide has been shown to increase the production of cytokines, which are proteins that play a role in the immune response. (E)-4-(Dimethylamino)-N-[1-(1,5-dimethylindol-3-yl)ethyl]but-2-enamide has also been shown to induce apoptosis, or programmed cell death, in tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (E)-4-(Dimethylamino)-N-[1-(1,5-dimethylindol-3-yl)ethyl]but-2-enamide is its ability to enhance the effectiveness of chemotherapy and radiation therapy. However, (E)-4-(Dimethylamino)-N-[1-(1,5-dimethylindol-3-yl)ethyl]but-2-enamide has also been shown to have some limitations in lab experiments. For example, (E)-4-(Dimethylamino)-N-[1-(1,5-dimethylindol-3-yl)ethyl]but-2-enamide has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity.
Zukünftige Richtungen
There are several future directions for research on (E)-4-(Dimethylamino)-N-[1-(1,5-dimethylindol-3-yl)ethyl]but-2-enamide. One area of research is the development of more potent analogs of (E)-4-(Dimethylamino)-N-[1-(1,5-dimethylindol-3-yl)ethyl]but-2-enamide. Another area of research is the identification of biomarkers that can be used to predict which patients are most likely to respond to (E)-4-(Dimethylamino)-N-[1-(1,5-dimethylindol-3-yl)ethyl]but-2-enamide treatment. Additionally, there is ongoing research on the use of (E)-4-(Dimethylamino)-N-[1-(1,5-dimethylindol-3-yl)ethyl]but-2-enamide in combination with other cancer therapies.
Synthesemethoden
The synthesis of (E)-4-(Dimethylamino)-N-[1-(1,5-dimethylindol-3-yl)ethyl]but-2-enamide involves several steps. The starting material is 1,5-dimethylindole, which is reacted with 2-bromoacetyl bromide to form 1-(1,5-dimethylindol-3-yl)ethanone. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the corresponding enamine. The enamine is then reacted with acrolein to form (E)-4-(Dimethylamino)-N-[1-(1,5-dimethylindol-3-yl)ethyl]but-2-enamide.
Wissenschaftliche Forschungsanwendungen
(E)-4-(Dimethylamino)-N-[1-(1,5-dimethylindol-3-yl)ethyl]but-2-enamide has been studied extensively for its potential use in cancer treatment. In preclinical studies, (E)-4-(Dimethylamino)-N-[1-(1,5-dimethylindol-3-yl)ethyl]but-2-enamide has been shown to have anti-tumor activity against a variety of cancer types, including lung, breast, colon, and prostate cancer. (E)-4-(Dimethylamino)-N-[1-(1,5-dimethylindol-3-yl)ethyl]but-2-enamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
(E)-4-(dimethylamino)-N-[1-(1,5-dimethylindol-3-yl)ethyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-13-8-9-17-15(11-13)16(12-21(17)5)14(2)19-18(22)7-6-10-20(3)4/h6-9,11-12,14H,10H2,1-5H3,(H,19,22)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXIGDAHKURHAA-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2C(C)NC(=O)C=CCN(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N(C=C2C(C)NC(=O)/C=C/CN(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-[1-(1,5-dimethylindol-3-yl)ethyl]but-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

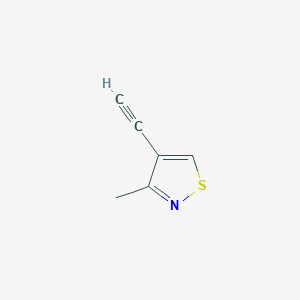
![6-(2,5-Dimethoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
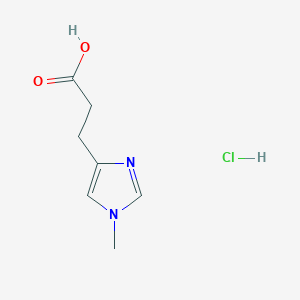
![cyclopentyl{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazino}methanone](/img/structure/B2682617.png)
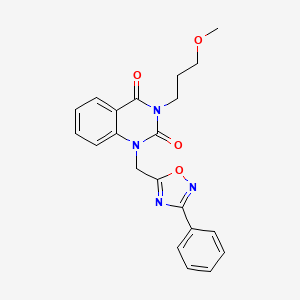

![3-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2682623.png)
![Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2682624.png)
![3-[(4,5-Dichloroimidazol-1-yl)methyl]benzenecarbothioamide](/img/structure/B2682627.png)
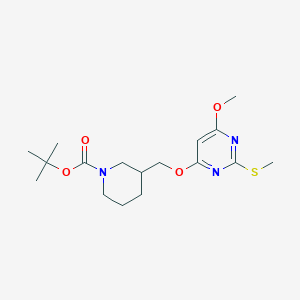
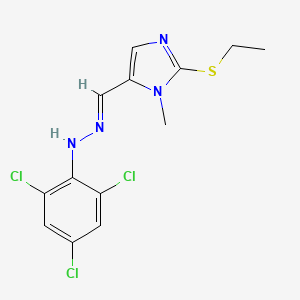
![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2682634.png)
![[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2682635.png)
